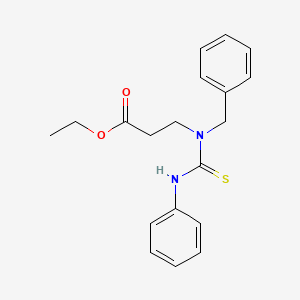
ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group (-CSNH-) attached to a beta-alanine backbone, with additional benzyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate typically involves multi-step organic reactions. One common method starts with the preparation of beta-alanine derivatives, followed by the introduction of the thioamide group. The reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for the formation of the thioamide group and benzyl chloride for the introduction of the benzyl group. The final step usually involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl and phenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate can be compared with other thioamide-containing compounds:
Ethyl N-benzyl-N-(phenylcarbamothioyl)-glycinate: Similar structure but with a glycine backbone.
Ethyl N-benzyl-N-(phenylcarbamothioyl)-valinate: Contains a valine backbone.
Ethyl N-benzyl-N-(phenylcarbamothioyl)-leucinate: Features a leucine backbone.
These compounds share the thioamide group but differ in their amino acid backbones, which can influence their chemical reactivity and biological activity.
This compound stands out due to its specific beta-alanine backbone, which may confer unique properties and applications compared to its analogs.
Propiedades
Número CAS |
86727-07-3 |
|---|---|
Fórmula molecular |
C19H22N2O2S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
ethyl 3-[benzyl(phenylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C19H22N2O2S/c1-2-23-18(22)13-14-21(15-16-9-5-3-6-10-16)19(24)20-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3,(H,20,24) |
Clave InChI |
ZVTHCWOEBMUPOP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
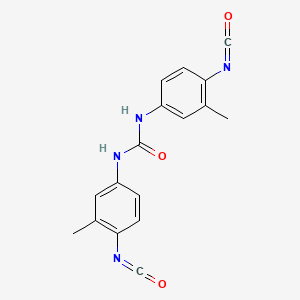
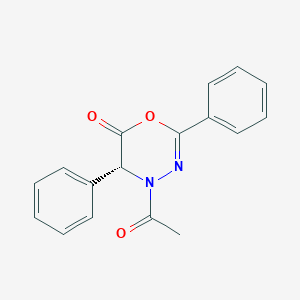
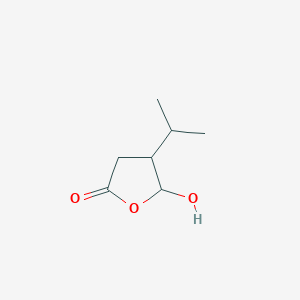
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
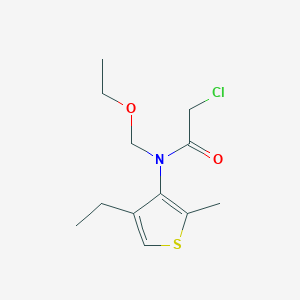

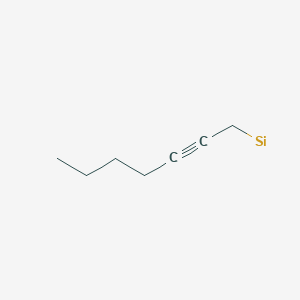
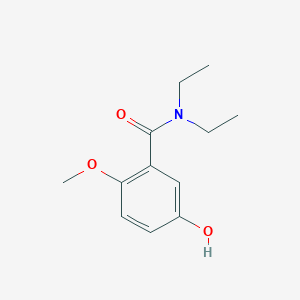

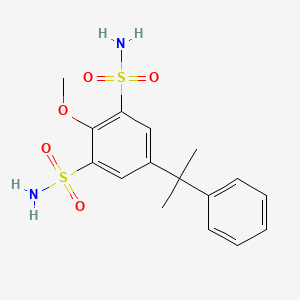

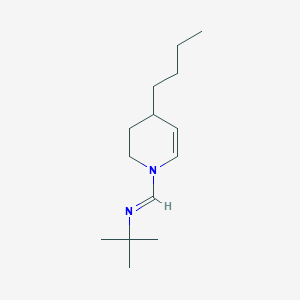
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
